An In-depth Technical Guide on the Core Mechanism of Action of BM635 (hydrochloride)
An In-depth Technical Guide on the Core Mechanism of Action of BM635 (hydrochloride)
Disclaimer: Initial analysis of the topic "BM635 (hydrochloride) mechanism of action" in the context of GPR35, β-arrestin, and ERK signaling pathways yielded no relevant results in the existing scientific literature. All available evidence points to BM635 as a potent anti-mycobacterial agent targeting the MmpL3 transporter. Therefore, this guide will focus exclusively on its established role as an MmpL3 inhibitor.
Introduction
BM635 is a synthetic small molecule belonging to the 1,5-diarylpyrrole class of compounds, identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] It emerged from a hit-to-lead optimization campaign and has demonstrated significant activity against both replicating and non-replicating Mtb bacilli.[2] The hydrochloride salt of BM635 was developed to improve its biopharmaceutical properties, addressing issues of low aqueous solubility and high lipophilicity observed in the parent molecule.[3] The primary and validated mechanism of action for BM635 is the direct inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter crucial for the formation of the unique mycobacterial cell wall.[2][4][5]
Core Mechanism of Action: MmpL3 Inhibition
The bactericidal effect of BM635 stems from its ability to disrupt the intricate process of mycobacterial cell wall biosynthesis. This is achieved by specifically targeting the MmpL3 transporter.
The Role of MmpL3 in Mycobacterial Cell Wall Synthesis
The MmpL3 protein is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is essential for the viability of M. tuberculosis.[6][7] Its critical function is to transport trehalose monomycolate (TMM), the fundamental precursor of mycolic acids, from the cytoplasm across the inner bacterial membrane to the periplasmic space.[8][9][10][11] In the periplasm, TMM is further processed and its mycolic acid component is transferred to arabinogalactan or another TMM molecule to form the mature mycolic acid-containing structures of the outer membrane, such as trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan. This outer membrane is a defining feature of mycobacteria, providing a highly impermeable barrier that is critical for their survival and resistance to many antibiotics.[7][9]
BM635-Mediated Inhibition and Its Consequences
BM635 directly binds to the MmpL3 transporter, obstructing its function.[10] This inhibition has two major downstream consequences:
-
Accumulation of TMM: The blockade of TMM export leads to its accumulation within the bacterial cytoplasm.[8][12]
-
Depletion of Cell Wall Components: The lack of TMM in the periplasm halts the synthesis of TDM and the mycolation of arabinogalactan.
This disruption of the cell wall assembly pathway compromises the structural integrity and impermeability of the mycobacterial envelope, ultimately leading to bacterial cell death.[9] The essentiality of MmpL3 for mycobacterial survival makes it a highly vulnerable and attractive target for novel anti-tubercular drugs.[7][10]
Data Presentation
The anti-mycobacterial efficacy of BM635 has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Activity of BM635
| Compound | Target Organism | Assay Parameter | Value | Reference |
|---|---|---|---|---|
| BM635 | M. tuberculosis H37Rv | MIC | 0.12 µM | [1][3] |
| Analogue 17 | M. tuberculosis H37Rv | MIC | 0.15 µM |[5] |
MIC: Minimum Inhibitory Concentration
Table 2: In Vivo Pharmacokinetic and Efficacy Data for BM635
| Parameter | Description | Value | Model | Reference |
|---|---|---|---|---|
| Cmax | Maximum plasma concentration | 1.62 µM | Murine | [3] |
| t1/2 | Half-life | 1 hour | Murine | [3] |
| Bioavailability | Oral bioavailability | 46% | Murine | [3] |
| ED99 | Effective dose for 99% reduction | 49 mg/Kg | Murine |[6] |
Experimental Protocols
The characterization of MmpL3 inhibitors like BM635 involves a series of standardized assays to determine potency, confirm the mechanism of action, and validate the molecular target.
1. Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a common method, the Resazurin Microtiter Assay (REMA), for assessing the in vitro anti-mycobacterial activity.
-
Materials: 96-well microtiter plates, Middlebrook 7H9 broth supplemented with OADC, M. tuberculosis H37Rv culture, BM635 (hydrochloride) stock solution, Resazurin sodium salt solution (0.02% w/v).
-
Methodology:
-
Prepare serial two-fold dilutions of BM635 in 7H9 broth directly in the 96-well plates. Final volumes should be 100 µL per well. Include positive (bacteria, no drug) and negative (broth only) control wells.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5-1.0. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the bacterial inoculum to each well (except the negative control).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 30 µL of the Resazurin solution to each well and re-incubate for 24-48 hours.
-
Assess the results visually. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
2. Protocol for MmpL3 Inhibition Confirmation via Lipid Analysis
This assay confirms that the compound inhibits MmpL3 by observing the expected modulation of TMM and TDM levels.[12]
-
Materials: M. tuberculosis culture, [14C]acetic acid, BM635, solvent systems for lipid extraction (e.g., chloroform/methanol), TLC plates, phosphor imager.
-
Methodology:
-
Grow Mtb cultures to mid-log phase.
-
Add [14C]acetic acid to the culture medium as a metabolic label for lipid synthesis and incubate.
-
Treat the cultures with BM635 at a concentration of >10x MIC for 24 hours. Include an untreated (DMSO) control.
-
Harvest the bacterial cells by centrifugation and wash to remove excess radiolabel.
-
Extract total lipids from the cell pellets using appropriate solvent mixtures (e.g., sequential extractions with chloroform:methanol).
-
Normalize lipid extracts by total counts and spot equal amounts onto a silica TLC plate.
-
Develop the TLC plate using a solvent system designed to separate TMM and TDM (e.g., chloroform:methanol:ammonium hydroxide).
-
Dry the plate and expose it to a phosphor screen.
-
Analyze the resulting radiogram. Inhibition of MmpL3 is confirmed by a significant increase in the spot corresponding to TMM and a decrease in the spot corresponding to TDM in the BM635-treated sample compared to the control.[12]
-
3. Protocol for Target Validation via Resistant Mutant Sequencing
This is the gold-standard method for validating the direct target of an anti-bacterial compound.[8]
-
Materials: High concentration of BM635, Mtb culture, 7H10 agar plates, equipment for genomic DNA extraction and whole-genome sequencing.
-
Methodology:
-
Plate a high-density lawn of Mtb onto 7H10 agar plates containing BM635 at a concentration 10-50x the MIC.
-
Incubate the plates for 3-4 weeks until spontaneous resistant colonies appear.
-
Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.
-
Extract genomic DNA from the confirmed resistant mutants and from the parental (wild-type) strain.
-
Perform whole-genome sequencing on the extracted DNA.
-
Compare the genome of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs).
-
A consistent finding of non-synonymous mutations within the mmpL3 gene across independently isolated mutants provides strong evidence that MmpL3 is the direct target of BM635.[7][8]
-
Conclusion
BM635 (hydrochloride) is a well-characterized anti-tubercular agent whose mechanism of action is the potent and specific inhibition of the essential MmpL3 transporter. By preventing the export of trehalose monomycolate, BM635 fatally disrupts the biosynthesis of the mycobacterial outer membrane. This targeted action, distinct from many existing anti-tubercular drugs, makes MmpL3 inhibitors like BM635 a promising avenue for the development of new treatments for tuberculosis, including multi-drug-resistant strains. There is currently no scientific evidence to support a mechanism of action involving GPR35, β-arrestin recruitment, or ERK phosphorylation.
References
- 1. Nano-Based Drug Delivery Systems of Potent MmpL3 Inhibitors for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of MmpL3 inhibitors for tuberculosis treatment [iris.unilink.it]
- 3. BM635 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. In vivo potent BM635 analogue with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
